molecular formula C12H7FN2O4 B6169557 4-nitrophenyl 6-fluoropyridine-3-carboxylate CAS No. 2413875-73-5

4-nitrophenyl 6-fluoropyridine-3-carboxylate

Cat. No.: B6169557
CAS No.: 2413875-73-5
M. Wt: 262.2
InChI Key:
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Description

4-nitrophenyl 6-fluoropyridine-3-carboxylate is an organic compound that belongs to the class of pyridine carboxylates It is characterized by the presence of a nitrophenyl group at the 4-position and a fluorine atom at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrophenyl 6-fluoropyridine-3-carboxylate typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of methyl 3-nitropyridine-4-carboxylate with a fluoride anion to replace the nitro group with a fluorine atom . The reaction conditions often include the use of a suitable solvent and a fluoride source, such as potassium fluoride, under controlled temperature and pressure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nucleophilic aromatic substitution reactions. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-nitrophenyl 6-fluoropyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The nitrophenyl group can be substituted by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, to form corresponding nitroso or hydroxylamine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides.

    Reducing Agents: Such as hydrogen gas, palladium on carbon, and sodium borohydride.

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

4-nitrophenyl 6-fluoropyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-nitrophenyl 6-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl and fluoropyridine moieties can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-nitrophenyl 6-fluoropyridine-3-carboxylate include:

Uniqueness

This compound is unique due to the presence of both the nitrophenyl and fluoropyridine groups, which confer distinct chemical and biological properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-nitrophenyl 6-fluoropyridine-3-carboxylate involves the reaction of 4-nitrophenol with 6-fluoropyridine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a base such as sodium hydroxide to yield the final product.", "Starting Materials": [ "4-nitrophenol", "6-fluoropyridine-3-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 4-nitrophenol (1.0 equiv) and 6-fluoropyridine-3-carboxylic acid (1.1 equiv) in anhydrous dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the resulting precipitate and wash with dichloromethane.", "Step 4: Dissolve the intermediate in a mixture of water and ethyl acetate.", "Step 5: Add sodium hydroxide (1.5 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 6: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 7: Purify the product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent." ] }

CAS No.

2413875-73-5

Molecular Formula

C12H7FN2O4

Molecular Weight

262.2

Purity

95

Origin of Product

United States

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